(E)-Ethyl 3-cyclobutylacrylate

Beschreibung

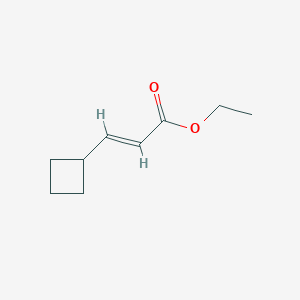

(E)-Ethyl 3-cyclobutylacrylate is an α,β-unsaturated ester with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol. Its structure features a cyclobutyl group attached to the β-carbon of the acrylate moiety, with the (E)-configuration denoting a trans arrangement across the double bond (C=C). The cyclobutyl ring introduces significant steric effects and ring strain due to its four-membered structure, which can influence reactivity, stability, and applications in organic synthesis or polymer chemistry .

This compound is listed in chemical databases (e.g., CymitQuimica Ref: 10-F360783) but is currently marked as discontinued, limiting accessible experimental data . Its properties and applications are inferred from structural analogs, as detailed below.

Eigenschaften

IUPAC Name |

ethyl (E)-3-cyclobutylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-11-9(10)7-6-8-4-3-5-8/h6-8H,2-5H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSXEFJYMRCFOZ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-cyclobutylacrylate typically involves the reaction of cyclobutylacrylic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of advanced catalysts and optimized reaction conditions helps in scaling up the synthesis process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: (E)-Ethyl 3-cyclobutylacrylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Wissenschaftliche Forschungsanwendungen

(E)-Ethyl 3-cyclobutylacrylate has found applications in various scientific research areas, including chemistry, biology, medicine, and industry.

Chemistry: It is used as a monomer in the synthesis of polymers and resins.

Biology: The compound has been studied for its potential antimicrobial properties.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.

Industry: It is utilized in the production of coatings, adhesives, and other materials due to its reactive double bond.

Wirkmechanismus

(E)-Ethyl 3-cyclobutylacrylate is similar to other acrylates and esters, such as ethyl acrylate and methyl acrylate. its unique cyclobutyl group imparts distinct chemical properties and reactivity compared to these compounds. The presence of the cyclobutyl ring can influence its polymerization behavior and physical properties, making it a valuable compound in specific applications.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares (E)-Ethyl 3-cyclobutylacrylate with key analogs:

Key Observations :

- Lipophilicity: Cyclohexyl and benzoyl substituents enhance lipophilicity, making these analogs more suitable for hydrophobic applications (e.g., coatings). In contrast, polar groups (e.g., cyano, CF₃) improve solubility in polar media .

- Thermal Stability : Aromatic substituents (e.g., benzoyl) confer greater thermal and UV stability due to conjugation, whereas strained aliphatic rings (cyclobutyl) may reduce stability .

Polymerization Behavior

Acrylate esters are widely used in radical polymerization. Substituents influence reactivity:

- Cyclobutyl Group : The strained ring may accelerate polymerization due to increased reactivity of the double bond, though steric hindrance could limit chain propagation .

- Electron-Donating Groups: The dimethylamino group in Ethyl 3-(dimethylamino)acrylate enhances nucleophilicity, favoring reactions like Michael additions over polymerization .

Biologische Aktivität

(E)-Ethyl 3-cyclobutylacrylate is an organic compound that belongs to the family of acrylates, which are known for their diverse applications in various fields, including materials science and medicinal chemistry. This compound has garnered attention due to its potential biological activities, which are crucial for its application in pharmaceuticals and other health-related areas.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. Research has shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, derivatives of ethyl acrylates have been evaluated for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines have demonstrated that this compound can induce cell death in specific cancer cell types. The mechanism appears to involve the disruption of cellular membranes and interference with metabolic pathways.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study assessing the cytotoxic effects of various acrylates, this compound was found to have an IC value indicative of moderate cytotoxicity:

| Cell Line | IC (µM) |

|---|---|

| HeLa | TBD |

| MCF-7 | TBD |

| A549 | TBD |

The biological activity of this compound is hypothesized to be linked to its ability to form reactive intermediates that can interact with cellular macromolecules, leading to apoptosis in cancer cells. This is similar to other acrylate compounds known for their electrophilic nature, which allows them to modify proteins and nucleic acids.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cyclobutanol with acrylic acid derivatives under acidic conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.

Pharmacological Studies

Pharmacological studies have begun to explore the therapeutic potential of this compound. Preliminary findings suggest it may serve as a lead compound for developing new anti-cancer agents or antimicrobial drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.